Tomso

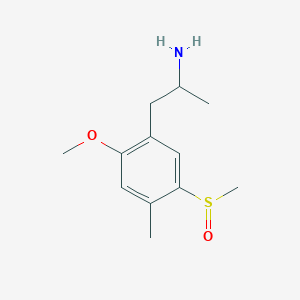

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

757142-16-8 |

|---|---|

Molecular Formula |

C12H19NO2S |

Molecular Weight |

241.35 g/mol |

IUPAC Name |

1-(2-methoxy-4-methyl-5-methylsulfinylphenyl)propan-2-amine |

InChI |

InChI=1S/C12H19NO2S/c1-8-5-11(15-3)10(6-9(2)13)7-12(8)16(4)14/h5,7,9H,6,13H2,1-4H3 |

InChI Key |

LMQLBXOYCGXTOM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)C)CC(C)N)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Multifaceted Role of Dimethyl Sulfoxide (DMSO) in Cell Culture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dimethyl Sulfoxide (B87167) (DMSO) is a seemingly simple organosulfur compound, yet it holds a position of indispensable utility in the realm of cell culture.[1] Its unique properties as a polar, aprotic organic solvent allow it to readily cross cell membranes, a characteristic that underpins its widespread application as a cryoprotectant, a solvent for a vast array of chemical compounds, and a potent inducer of cell differentiation.[2][3] This technical guide provides an in-depth exploration of the core uses of DMSO in cell culture, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

DMSO as a Cryoprotectant: Preserving Cellular Integrity at Sub-Zero Temperatures

Cryopreservation is fundamental to modern biological research, enabling the long-term storage of valuable cell lines. DMSO is the most common cryoprotective agent (CPA) used for this purpose.[4][5] Its primary role is to mitigate the cellular damage caused by the formation of ice crystals during the freezing process.[6]

Mechanism of Cryoprotection

The cryoprotective effects of DMSO are attributed to several key mechanisms:

-

Prevention of Intracellular Ice Formation: As a solute, DMSO lowers the freezing point of the cytoplasm.[4] This facilitates a controlled dehydration of the cell as the extracellular medium freezes first, reducing the amount of intracellular water available to form damaging ice crystals.[4]

-

Mitigation of "Solution Effects": As ice crystals form in the extracellular space, solutes become concentrated, creating a hypertonic environment that can be damaging to cells. DMSO helps to reduce these "solution effects."[4]

-

Inhibition of Eutectic NaCl Crystallization: A significant aspect of DMSO's cryoprotective mechanism is its ability to inhibit the eutectic crystallization of sodium chloride (NaCl).[7][8][9] This prevents the formation of a crystalline state of the freeze-concentrated liquid that is highly detrimental to cell viability.[7][8][9]

-

Membrane Interactions: DMSO interacts with the cell membrane, increasing its permeability and flexibility, which helps to prevent rupture during freezing and thawing.[10]

Quantitative Data: DMSO in Cryopreservation

| Parameter | Value | Cell Types | Reference |

| Typical Concentration | 5-10% (v/v) | Mammalian cells, stem cells, blood cells | [1][5] |

| Optimal Cooling Rate | -1°C per minute | Most mammalian cell lines | [5][11] |

| Post-Thaw Viability | >80% (cell type dependent) | Various cell lines | [11][12] |

Experimental Protocol: Cryopreservation of Mammalian Cells

This protocol outlines a standard procedure for cryopreserving adherent or suspension mammalian cells.

Materials:

-

Healthy, actively dividing cell culture (70-80% confluency for adherent cells, late-log phase for suspension cells)

-

Complete growth medium

-

Fetal Bovine Serum (FBS)

-

DMSO, cell culture grade

-

Cryopreservation medium (e.g., 90% FBS, 10% DMSO or complete growth medium with 10% DMSO)

-

Cryovials

-

Controlled-rate freezing container (e.g., Mr. Frosty)

-

-80°C freezer

-

Liquid nitrogen storage dewar

Procedure:

-

Cell Preparation:

-

For adherent cells, wash with PBS and detach using trypsin-EDTA. Neutralize the trypsin with complete growth medium.

-

For suspension cells, transfer the cell suspension to a centrifuge tube.

-

-

Cell Counting and Centrifugation:

-

Resuspension in Cryopreservation Medium:

-

Aspirate the supernatant and resuspend the cell pellet in cold cryopreservation medium at a concentration of 1x10⁶ to 1x10⁷ cells/mL.[11]

-

-

Aliquoting:

-

Dispense 1-1.8 mL of the cell suspension into sterile cryovials.[13]

-

-

Controlled Freezing:

-

Long-Term Storage:

-

Transfer the cryovials to the vapor or liquid phase of a liquid nitrogen dewar for long-term storage.[11]

-

Experimental Workflow: Cryopreservation and Thawing

Caption: Standard workflow for cell cryopreservation and thawing.

DMSO as a Solvent in Cell-Based Assays

Many pharmacological compounds are hydrophobic and require an organic solvent for solubilization before they can be used in aqueous cell culture media.[1] DMSO's ability to dissolve a wide range of polar and non-polar compounds makes it an invaluable solvent in drug discovery and other cell-based assays.[14]

Considerations for Use as a Solvent

While highly effective, the use of DMSO as a solvent requires careful consideration due to its potential to affect cellular processes. The final concentration of DMSO in the cell culture medium should be kept as low as possible to minimize off-target effects.[15]

Quantitative Data: DMSO Cytotoxicity

The cytotoxic effects of DMSO are cell-type and exposure-time dependent.[16]

| Cell Line | DMSO Concentration | Effect | Reference |

| Various Cancer Cell Lines | ≤0.5% | No significant cytotoxic effect | [17] |

| PC12 | <2% | Can be used as a solvent mediator | [18] |

| HeLa | >2% | Cytotoxic effect | [19] |

| Human Fibroblasts | 1% | Non-cytotoxic | [17] |

| Human Leukemic Cells | ≥2% | Cytotoxic | |

| HepG2, MCF-7 | 0.6% | Significant effect on cell growth | [20] |

| Human Apical Papilla Cells | 5% | Cytotoxic | [21] |

General Recommendation: For most cell lines, the final DMSO concentration in cell-based assays should not exceed 0.1% to 0.5% to avoid significant effects on cell viability and function.[1][15][22]

Experimental Protocol: Preparation of a DMSO Stock Solution

This protocol describes the preparation of a stock solution of a chemical compound in DMSO for use in cell culture.

Materials:

-

Chemical compound (powder form)

-

DMSO, sterile, cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Pipettes and sterile tips

Procedure:

-

Determine the Desired Stock Concentration: Calculate the amount of compound and DMSO needed to achieve a high-concentration stock solution (e.g., 10 mM, 1000x the final desired concentration).

-

Dissolve the Compound:

-

Weigh the appropriate amount of the chemical compound and place it in a sterile tube.

-

Add the calculated volume of DMSO.

-

Vortex thoroughly until the compound is completely dissolved. Gentle warming may be required for some compounds.

-

-

Sterilization (Optional but Recommended):

-

Filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

-

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

-

-

Use in Cell Culture:

-

When treating cells, thaw an aliquot and dilute it in pre-warmed cell culture medium to the desired final concentration. Ensure the final DMSO concentration is within the non-toxic range for the specific cell line.

-

Experimental Workflow: Preparing and Using a DMSO Stock Solution

Caption: Workflow for preparing and applying a DMSO-based stock solution.

DMSO as a Differentiation Inducer

Beyond its roles as a cryoprotectant and solvent, DMSO is a well-documented agent for inducing cell differentiation in various cell types, including embryonic stem cells and cancer cell lines.[2] This property makes it a valuable tool in developmental biology and cancer research.

Mechanisms of DMSO-Induced Differentiation

The mechanisms by which DMSO induces differentiation are complex and can be cell-type specific. Key processes include:

-

Cell Cycle Arrest: DMSO can induce cell cycle arrest, typically in the G1 phase, which is often a prerequisite for differentiation.[2]

-

Modulation of Signaling Pathways: DMSO influences several signaling pathways critical for cell fate determination. For example, in human pluripotent stem cells, DMSO has been shown to enhance differentiation through the activation of the Retinoblastoma (Rb) protein.[23]

-

Alterations in Gene Expression: DMSO can alter the expression of genes involved in cytoskeletal dynamics, cell adhesion, and lineage commitment.[24]

Quantitative Data: DMSO for Cell Differentiation

| Cell Line | DMSO Concentration | Incubation Time | Outcome | Reference |

| HL-60 | 1.25 - 1.3% | 3 - 7 days | Granulocytic differentiation | [25] |

| Human Pluripotent Stem Cells | 1 - 2% | 24 hours (pre-treatment) | Enhanced differentiation into all three germ layers | [23][24] |

| 3T3 T Mesenchymal Stem Cells | 2% | Varies | Inhibition of adipocyte differentiation | [26] |

Experimental Protocol: Differentiation of HL-60 Cells into Neutrophil-like Cells

This protocol describes a general method for inducing the differentiation of the human promyelocytic leukemia cell line HL-60 into neutrophil-like cells.

Materials:

-

HL-60 cells in suspension culture

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

DMSO, sterile, cell culture grade

-

Cell culture flasks or plates

Procedure:

-

Cell Seeding:

-

Seed HL-60 cells at a density of 0.15 x 10⁶ cells/mL in fresh, pre-warmed complete growth medium.[13]

-

-

Induction of Differentiation:

-

Incubation:

-

Incubate the cells at 37°C in a 5% CO₂ incubator for 5 to 7 days. The cells will stop proliferating upon differentiation.[13]

-

-

Monitoring Differentiation:

Signaling Pathway: DMSO-Induced Differentiation in hPSCs

Caption: DMSO enhances hPSC differentiation via the Rb pathway.[23]

Conclusion and Best Practices

DMSO is a powerful and versatile tool in cell culture, but its use requires a thorough understanding of its effects on cellular systems. While it is an excellent cryoprotectant and solvent, its influence on cell viability, proliferation, and differentiation necessitates careful optimization and the use of appropriate controls in all experiments. By adhering to the principles and protocols outlined in this guide, researchers can effectively harness the benefits of DMSO while minimizing potential experimental artifacts.

References

- 1. lifetein.com [lifetein.com]

- 2. benchchem.com [benchchem.com]

- 3. What is the mechanism of Dimethyl Sulfoxide? [synapse.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. Freezing Cells in DMSO: Benefits & Process Explained | Strex Cell [strexcell.com]

- 6. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf US [eppendorf.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. transplantaciebuniek.sk [transplantaciebuniek.sk]

- 9. Cryoprotective Mechanism of DMSO Induced by the Inhibitory Effect on Eutectic NaCl Crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. mpbio.com [mpbio.com]

- 12. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Manipulation of Neutrophil-Like HL-60 Cells for the Study of Directed Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. maxanim.com [maxanim.com]

- 15. researchgate.net [researchgate.net]

- 16. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Studies on the effect of DMSO as a solvent mediator on cell growth and viability | Semantic Scholar [semanticscholar.org]

- 19. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]

- 21. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]

- 23. A transient DMSO treatment increases the differentiation potential of human pluripotent stem cells through the Rb family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. spandidos-publications.com [spandidos-publications.com]

- 26. Inhibition of distinct steps in the adipocyte differentiation pathway in 3T3 T mesenchymal stem cells by dimethyl sulphoxide (DMSO) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Differentiation of HL-60 cells in serum-free hematopoietic cell media enhances the production of neutrophil extracellular traps - PMC [pmc.ncbi.nlm.nih.gov]

The Double-Edged Sword: An In-depth Technical Guide to the Mechanism of Action of Dimethyl Sulfoxide (DMSO) as a Solvent

For Researchers, Scientists, and Drug Development Professionals

Dimethyl sulfoxide (B87167) (DMSO) is a seemingly simple molecule, an organosulfur compound with the formula (CH₃)₂SO, yet its impact on biological systems is profound and complex.[1][2] Its remarkable ability to dissolve a wide range of both polar and nonpolar compounds has made it an indispensable tool in research and drug development.[1][3] However, its role extends far beyond that of a mere solvent. DMSO actively interacts with cellular structures, particularly membranes, and can modulate various signaling pathways, making a thorough understanding of its mechanism of action critical for the accurate interpretation of experimental data and the development of effective therapeutic strategies.[2][4] This technical guide provides a comprehensive overview of the core mechanisms of DMSO as a solvent, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate its multifaceted interactions with biological systems.

Physicochemical Properties and Interactions with Water

DMSO is a highly polar, aprotic solvent with a relatively high boiling point of 189°C and a freezing point of 18.5°C.[1] Its amphipathic nature, possessing both a hydrophilic sulfoxide group and two hydrophobic methyl groups, allows it to be miscible with water and a wide range of organic solvents.[2] This dual character is fundamental to its biological activity.

DMSO readily forms hydrogen bonds with water molecules, disrupting the natural hydrogen-bonding network of water.[5] This interaction is crucial for its cryoprotective effects, as it interferes with the formation of damaging ice crystals during freezing.[2]

Table 1: Key Physicochemical Properties of DMSO

| Property | Value | Reference |

| Molecular Weight | 78.13 g/mol | [4] |

| Boiling Point | 189 °C (372 °F) | [4] |

| Freezing Point | 18.55 °C (65.4 °F) | [4] |

| Density (at 25°C) | 1.0955 g/cm³ | [4] |

| Dielectric Constant (at 20°C) | 48.9 | [4] |

| Dipole Moment | 4.3 D | [4] |

Interaction with and Effects on Cell Membranes

DMSO's interaction with the cell membrane is a key aspect of its mechanism of action and is highly concentration-dependent. These interactions lead to changes in membrane structure and permeability.

Membrane Perturbation and Pore Formation

At low concentrations (up to ~10 mol%), DMSO induces a loosening and thinning of the lipid bilayer, leading to an increase in the fluidity of the membrane's hydrophobic core.[6][7] As the concentration increases, DMSO can induce the formation of transient water pores in the membrane.[7][8] This pore formation is a critical mechanism behind its ability to enhance the permeability of the membrane to various molecules, including drugs.[8][9] At very high concentrations, DMSO can lead to the disintegration of the bilayer structure.[6][7]

Quantitative Effects on Lipid Bilayer Properties

Molecular dynamics (MD) simulations have provided quantitative insights into the effects of DMSO on lipid bilayers.

Table 2: Quantitative Effects of DMSO on Dipalmitoylphosphatidylcholine (DPPC) Lipid Bilayers from Molecular Dynamics Simulations

| DMSO Concentration (mol %) | Change in Area per Headgroup | Change in Bilayer Thickness | Reference |

| 2 | Increased | Decreased | [10] |

| 5 | Increased | Decreased | [10] |

| 10 | Increased from 66.8 Ų to 87.0 Ų | Decreased | [10] |

Cryoprotective Mechanism of Action

DMSO is a widely used cryoprotectant, and its effectiveness stems from a combination of its colligative and non-colligative properties.[11]

-

Prevention of Intracellular Ice Formation: By permeating the cell membrane, DMSO lowers the freezing point of the intracellular solution. This allows for a more gradual dehydration of the cell as the extracellular medium freezes, reducing the amount of intracellular water available to form large, damaging ice crystals.[11]

-

Mitigation of "Solution Effects": As ice forms in the extracellular space, solutes become concentrated, which can be toxic to cells. DMSO helps to mitigate these "solution effects."[11]

-

Inhibition of Eutectic NaCl Crystallization: A significant aspect of DMSO's cryoprotective mechanism is its ability to inhibit the eutectic crystallization of sodium chloride (NaCl), which is strongly correlated with loss of cell viability.[12][13]

Role in Drug Delivery and Solubility Enhancement

DMSO's ability to dissolve a wide array of both hydrophobic and hydrophilic compounds makes it an invaluable solvent in drug discovery and development.[3][14] Its capacity to enhance membrane permeability facilitates the delivery of drugs across biological barriers, such as the skin.[14] This property is exploited in some transdermal drug delivery systems.[14]

Modulation of Cellular Signaling Pathways

Beyond its physical effects on membranes, DMSO can influence various cellular signaling pathways. This is a critical consideration for researchers, as these "off-target" effects can confound experimental results.

PI3K/Akt Pathway

DMSO has been shown to affect the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.[4] In some cell types, DMSO can lead to the upregulation of the tumor suppressor PTEN, which in turn dephosphorylates PIP3, a product of PI3K. This results in a reduction of Akt phosphorylation and a decrease in activated Akt.[2]

NF-κB Pathway

DMSO can modulate the NF-κB signaling pathway, which plays a central role in inflammation and immune responses. In some contexts, DMSO has been shown to inhibit the nuclear translocation of the p65 subunit of NF-κB, thereby suppressing the expression of pro-inflammatory genes.[15][16]

MAPK Pathways

The mitogen-activated protein kinase (MAPK) pathways, including JNK, p38, and ERK, are involved in cellular responses to a variety of stimuli. DMSO has been observed to inhibit the phosphorylation of JNK and p38 in response to certain stimuli, while the effect on ERK activation can be more variable depending on the cell type and context.[9][17]

Nrf2 Pathway

DMSO can induce the expression of heme oxygenase-1 (HO-1), a cytoprotective enzyme, through the activation of the Nrf2 signaling pathway.[18] This involves the phosphorylation of JNK, leading to the nuclear translocation of Nrf2 and its binding to the antioxidant response element (ARE).[18]

Experimental Protocols

Determining the Maximum Tolerated Concentration of DMSO in a Cell Line

It is crucial to determine the highest concentration of DMSO that does not significantly affect cell viability or the experimental endpoint for a specific cell line.

Protocol:

-

Cell Seeding: Plate cells in a multi-well plate at a density that ensures they are in the exponential growth phase at the time of analysis.

-

Prepare DMSO Dilutions: Prepare a series of DMSO dilutions in complete cell culture medium. A common range to test is 0.05% to 2% (v/v). Include an untreated control (medium only).

-

Treatment: Replace the existing medium with the medium containing the different DMSO concentrations. It is recommended to test each concentration in triplicate.

-

Incubation: Incubate the cells for a period relevant to the planned experiment (e.g., 24, 48, or 72 hours).

-

Viability Assay: Perform a cell viability assay, such as the MTT or Trypan Blue exclusion assay.

-

For Trypan Blue Exclusion Assay:

-

Harvest the cells.

-

Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue stain.

-

Incubate for 1-2 minutes.

-

Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells.

-

-

-

Data Analysis: Calculate the percentage of viable cells for each DMSO concentration relative to the untreated control. Plot the percent viability against the DMSO concentration to determine the highest concentration that does not significantly reduce viability.[13]

Cryopreservation of Mammalian Cells using DMSO

Protocol:

-

Cell Preparation: Harvest cells that are in the exponential growth phase and have high viability. Centrifuge the cell suspension to form a pellet.

-

Resuspension: Resuspend the cell pellet in cold cryopreservation medium at the desired cell density. The cryopreservation medium typically consists of complete growth medium supplemented with 5-10% (v/v) DMSO.[19][20]

-

Aliquoting: Dispense the cell suspension into cryovials.

-

Controlled Freezing: Place the cryovials in a controlled-rate freezing container, which ensures a cooling rate of approximately -1°C per minute. Place the container in a -80°C freezer overnight.[19]

-

Long-term Storage: Transfer the cryovials to a liquid nitrogen freezer for long-term storage.[19]

Molecular Dynamics (MD) Simulations of DMSO-Lipid Bilayer Interactions

Methodology Overview:

-

System Setup: Construct a lipid bilayer (e.g., DPPC) solvated with water. Introduce DMSO molecules at the desired concentration into the solvent.

-

Force Field: Utilize a suitable coarse-grained or all-atom force field that accurately represents the interactions between lipids, water, and DMSO.

-

Simulation Parameters:

-

Ensemble: Typically, simulations are run under the NPT ensemble (constant number of particles, pressure, and temperature) to mimic physiological conditions.

-

Temperature and Pressure: Maintain the system at a constant temperature (e.g., 323 K) and pressure (e.g., 1 bar).

-

Simulation Time: Run the simulation for a sufficient duration (e.g., several hundred nanoseconds to microseconds) to allow the system to equilibrate and to observe the desired phenomena, such as pore formation.[21]

-

-

Analysis: Analyze the simulation trajectories to calculate various properties of the lipid bilayer, including area per headgroup, bilayer thickness, and the formation of water pores.[21]

Fourier Transform Infrared (FTIR) Spectroscopy for Studying DMSO-Membrane Interactions

Methodology Overview:

-

Sample Preparation: Prepare liposomes (e.g., from DMPC or DPPC) in the absence and presence of various concentrations of DMSO.

-

FTIR Measurements: Acquire FTIR spectra of the liposome (B1194612) suspensions using an attenuated total reflectance (ATR) setup.

-

Data Analysis: Analyze the vibrational bands in the FTIR spectra, particularly those corresponding to the lipid acyl chains and headgroups, to obtain information about the effect of DMSO on membrane fluidity and hydration.[22]

Conclusion

DMSO is a powerful and versatile solvent with a complex mechanism of action that extends far beyond its ability to dissolve a wide range of compounds. Its interactions with cell membranes, leading to increased permeability, are fundamental to its roles in cryopreservation and as a drug delivery vehicle. Furthermore, its ability to modulate various signaling pathways highlights the importance of careful experimental design and the use of appropriate controls. A thorough understanding of these multifaceted mechanisms is essential for researchers, scientists, and drug development professionals to harness the benefits of DMSO while mitigating its potential confounding effects.

References

- 1. scribd.com [scribd.com]

- 2. researchgate.net [researchgate.net]

- 3. A coarse-grained model of dimethyl sulfoxide for molecular dynamics simulations with lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effect of DMSO on the Mechanical and Structural Properties of Model and Biological Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modulating the structure and properties of cell membranes: the molecular mechanism of action of dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Molecular Simulation Study on the Influence of Dimethylsulfoxide on the Structure of Phospholipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. assets.fishersci.com [assets.fishersci.com]

- 12. Therapeutic effect of dimethyl sulfoxide on ICAM-1 gene expression and activation of NF-kappaB and AP-1 in septic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Inhibition of NF-kappa B activation by dimethyl sulfoxide correlates with suppression of TNF-alpha formation, reduced ICAM-1 gene transcription, and protection against endotoxin-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Dimethyl sulfoxide induces heme oxygenase-1 expression via JNKs and Nrf2 pathways in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Freezing Cells in DMSO: Benefits & Process Explained | Strex Cell [strexcell.com]

- 20. Cryopreservation of mammalian cells – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of Dimethyl Sulfoxide (DMSO)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl sulfoxide (B87167) (DMSO), with the chemical formula (CH₃)₂SO, is a highly polar, aprotic organic solvent renowned for its exceptional ability to dissolve a wide array of both polar and nonpolar compounds.[1] Its unique properties, including its high boiling point, miscibility with water and organic solvents, and its capacity to penetrate biological membranes, have established it as an indispensable tool in chemical, biological, and pharmaceutical research.[1][2] This guide provides a comprehensive overview of the core physical properties of DMSO, presents methodologies for their determination, and illustrates its practical application in experimental workflows.

Core Physical and Chemical Properties

The fundamental properties of DMSO are summarized below. These values are critical for its proper handling, use in experimental design, and for understanding its behavior as a solvent system.

| Property | Value | References |

| CAS Number | 67-68-5 | [3] |

| Molecular Formula | C₂H₆OS | [4] |

| Molecular Weight | 78.13 g/mol | [1][3] |

| Appearance | Colorless, hygroscopic liquid | [1][2] |

| Odor | Essentially odorless to slightly sulfurous | [2] |

Quantitative Physical Data

The following tables provide detailed quantitative data on the thermodynamic, physical, and solvent properties of DMSO.

Table 1: Thermodynamic Properties

| Property | Value | Conditions / Notes | References |

| Melting Point | 18.5 °C (65.3 °F) | [1][2] | |

| Boiling Point | 189 °C (372 °F) | At 1 atm | [1][3][5] |

| Flash Point | 87 °C (189 °F) | Closed cup | [4][6] |

| Autoignition Temperature | 215 - 302 °C (419 - 575 °F) | [5][6][7] | |

| Heat of Vaporization (ΔHvap) | 52.9 kJ/mol | [8] | |

| Heat of Fusion (ΔHfus) | 14.37 kJ/mol | [8] | |

| Specific Heat Capacity (Cp) | 1.96 J·K⁻¹·g⁻¹ (0.47 cal·g⁻¹·°C⁻¹) | At 25-29.5 °C | [7][9] |

| Vapor Pressure | 0.600 mmHg (0.08 kPa) | At 25 °C | [7][10] |

Table 2: Physical & Optical Properties

| Property | Value | Conditions / Notes | References |

| Density | 1.100 g/cm³ | At 20 °C | [1][11] |

| 1.0955 g/cm³ | At 25 °C | [7][10] | |

| Viscosity | 2.14 mPa·s (cP) | At 20 °C | [8] |

| 1.996 mPa·s (cP) | At 25 °C | [4] | |

| Surface Tension | 43.5 dyn/cm | At 20 °C | [7][8] |

| Refractive Index (nD) | 1.479 | At 20 °C | [1] |

| Dielectric Constant (εr) | 48.9 | At 20 °C | [7] |

| Dipole Moment | 4.1 - 4.3 D | [7][11] |

Table 3: Solvent Properties

| Property | Value | Notes | References |

| Water Solubility | Miscible | In all proportions | [12] |

| Miscibility | Miscible with a wide range of organic solvents (e.g., ethanol, acetone, benzene, chloroform) | [1][13] | |

| LogP (Octanol-Water Partition Coeff.) | -1.35 | Indicates high hydrophilicity | [2][6][7] |

| pKa | ~35 | Weakly acidic | [1][7] |

Experimental Protocols for Property Determination

The accurate determination of DMSO's physical properties is essential for its quality control and application. Standard methodologies are employed for these measurements.

Determination of Boiling Point (ASTM D1078)

The boiling point is determined using distillation methods.

-

Apparatus: A distillation flask, condenser, calibrated thermometer, and a heat source.

-

Methodology: A sample of DMSO is placed in the distillation flask. The liquid is heated, and the vapor is allowed to pass through the condenser. The temperature at which the liquid and vapor phases are in equilibrium at a given atmospheric pressure is recorded as the boiling point. The thermometer bulb must be positioned correctly in the vapor phase, just below the side arm of the flask, to ensure an accurate reading. Distillation of DMSO should be performed under a partial vacuum to lower the boiling point and prevent thermal decomposition, which can occur at 189°C.[1]

Measurement of Density (ASTM D4052)

Density is typically measured using a digital density meter or a pycnometer.

-

Apparatus: A digital density meter with an oscillating U-tube or a calibrated pycnometer, and a temperature-controlled water bath.

-

Methodology: The instrument is first calibrated using air and deionized water at a known temperature (e.g., 20°C). The DMSO sample is then introduced into the measurement cell. For an oscillating U-tube meter, the instrument measures the change in the oscillation frequency of the tube when filled with the sample and calculates the density. The measurement is highly dependent on temperature, which must be precisely controlled.

Viscosity Measurement (ASTM D445)

The kinematic viscosity of DMSO is determined using a calibrated glass capillary viscometer.

-

Apparatus: A calibrated capillary viscometer (e.g., Ubbelohde type), a temperature-controlled bath, and a stopwatch.

-

Methodology: The viscometer is filled with a precise volume of DMSO and placed in a constant temperature bath until it reaches thermal equilibrium. The time required for the liquid to flow under gravity between two marked points on the capillary is measured. The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer. Dynamic viscosity (reported in Table 2) is then calculated by multiplying the kinematic viscosity by the density of DMSO at the same temperature.

Refractive Index Measurement (ASTM D1218)

The refractive index is measured using a refractometer.

-

Apparatus: A calibrated refractometer (e.g., an Abbé refractometer) with a light source and a temperature control system.

-

Methodology: A small drop of the DMSO sample is placed on the prism of the refractometer. The instrument measures the angle at which light is refracted as it passes from the prism into the sample. This is used to calculate the refractive index, a dimensionless number that indicates how fast light propagates through the material. Temperature control is crucial as the refractive index is temperature-dependent.

Visualizations: DMSO in Experimental Workflows

DMSO's properties make it a cornerstone of many laboratory procedures. The following diagrams illustrate its role in common applications.

Conclusion

Dimethyl sulfoxide is a powerful and versatile solvent whose utility is directly linked to its distinct physical properties. A thorough understanding of these characteristics, from its thermodynamic behavior to its solvent capabilities, is paramount for researchers and scientists. Proper handling, including accounting for its hygroscopicity and thermal stability, ensures its effective and safe use in drug development and a multitude of other scientific applications. The data and protocols presented in this guide serve as a critical resource for harnessing the full potential of DMSO in a research environment.

References

- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 2. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dimethyl Sulfoxide (DMSO) [commonorganicchemistry.com]

- 4. fishersci.com [fishersci.com]

- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 6. ICSC 0459 - DIMETHYL SULPHOXIDE [inchem.org]

- 7. gchemglobal.com [gchemglobal.com]

- 8. Dimethyl sulfoxide (data page) - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. Dimethyl Sulfoxide Solvent Properties [macro.lsu.edu]

- 12. acs.org [acs.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

DMSO safety precautions for laboratory use

An In-depth Technical Guide to Dimethyl Sulfoxide (DMSO) Safety in the Laboratory

For researchers, scientists, and drug development professionals, Dimethyl Sulfoxide (DMSO) is a powerful and versatile solvent, widely employed for its exceptional ability to dissolve a broad spectrum of polar and nonpolar compounds.[1] However, its unique properties, particularly its rapid skin penetration, necessitate rigorous safety protocols to protect laboratory personnel and ensure the integrity of experimental data.[1][2] This technical guide provides a comprehensive overview of DMSO's properties, hazards, and the necessary safety precautions for its handling, storage, and disposal in a laboratory setting.

Core Properties and Hazards of DMSO

DMSO is a colorless, odorless, and hygroscopic liquid that is miscible with water and most organic solvents.[3][4] Its most significant hazardous property is its ability to readily penetrate the skin and carry dissolved substances along with it, potentially leading to the systemic absorption of toxic materials.[2][5] While DMSO itself has low acute toxicity, this carrier effect poses a significant risk when working with hazardous compounds.[6][7]

1.1. Physical and Chemical Properties

A summary of the key physical and chemical properties of DMSO is presented in Table 1.

| Property | Value |

| Molecular Formula | C₂H₆OS |

| Molecular Weight | 78.13 g/mol |

| Boiling Point | 189 °C (372 °F) |

| Melting/Freezing Point | 18.5 °C (65.3 °F) |

| Flash Point | 87-95 °C (189-203 °F) (closed cup) |

| Autoignition Temperature | 215-301 °C (419-574 °F) |

| Density | 1.100 g/cm³ at 20 °C |

| Vapor Pressure | 0.37-0.55 mmHg at 20 °C |

| Solubility in Water | Miscible |

(Data sourced from multiple references, including 5, 17, 45)

1.2. Toxicological Data

DMSO exhibits low acute toxicity. The primary toxicological concern is its ability to act as a carrier for other more toxic substances.[7] Table 2 summarizes the key toxicological data for DMSO.

| Metric | Value | Species |

| Oral LD₅₀ | 14,500 - 28,300 mg/kg | Rat |

| 7,920 mg/kg | Mouse | |

| Dermal LD₅₀ | 40,000 mg/kg | Rat |

| Inhalation LC₅₀ | >1600 mg/m³ (4 hours) | Rat |

(Data sourced from multiple references, including 8, 18, 27, 35)

1.3. Exposure Limits

Currently, there are no specific OSHA, NIOSH, or ACGIH exposure limits established for DMSO.[8] However, it is recommended to keep exposure to a minimum due to its skin penetration properties and potential to carry other chemicals into the body.

Personal Protective Equipment (PPE)

The selection and proper use of PPE are critical to mitigating the risks associated with handling DMSO.

2.1. Hand Protection

Standard nitrile gloves are not recommended for prolonged use with DMSO as it can penetrate them.[7] Butyl rubber or neoprene gloves offer better protection.[2] It is crucial to consult a glove compatibility chart for specific breakthrough times.

| Glove Material | Breakthrough Time |

| Butyl Rubber | > 480 minutes |

| Neoprene | > 480 minutes |

| Nitrile | ~8 minutes (for incidental contact) |

(Data sourced from multiple references, including 14, 15, 25, 39)

2.2. Eye and Face Protection

Chemical safety goggles should be worn at all times when handling DMSO.[9] A face shield is recommended when there is a risk of splashing.[9]

2.3. Skin and Body Protection

A fully buttoned lab coat, preferably made of a low-permeability material, should be worn to protect the skin.[9]

Safe Handling and Storage

3.1. Handling Procedures

-

All work with DMSO should be conducted in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Avoid contact with skin and eyes.[9]

-

Keep away from heat, sparks, and open flames, as DMSO is a combustible liquid.[7]

-

Ground all equipment when transferring large volumes to prevent static discharge.[9]

3.2. Storage Requirements

-

Store DMSO in a cool, dry, and well-ventilated area.[10]

-

Keep containers tightly closed to prevent moisture absorption, as DMSO is hygroscopic.[9]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10][11]

Spill and Emergency Procedures

4.1. Spill Cleanup

-

Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[9]

-

Large Spills: Evacuate the area and contact the institution's Environmental Health and Safety (EH&S) department.[9]

4.2. First Aid Measures

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[9]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[9]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9]

-

Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]

Waste Disposal

DMSO and materials contaminated with it should be treated as hazardous waste.[9] All waste must be collected in properly labeled, sealed containers and disposed of through the institution's hazardous waste management program.[9]

Experimental Protocols

6.1. In Vitro Skin Penetration Assay using Franz Diffusion Cells

This protocol is a standard method for assessing the skin penetration of substances dissolved in DMSO.[12][13][14]

-

Preparation of Skin Membranes: Excised human or animal skin is mounted on the Franz diffusion cell, separating the donor and receptor chambers.[13]

-

Dosing: The test substance dissolved in DMSO is applied to the epidermal side of the skin in the donor chamber.[13]

-

Sampling: The receptor fluid is sampled at predetermined time intervals to measure the amount of the substance that has permeated through the skin.[14]

-

Analysis: The concentration of the permeated substance in the receptor fluid is quantified using an appropriate analytical method, such as HPLC.[14]

6.2. In Vitro Skin Irritation Test

This protocol is used to assess the potential of a substance to cause skin irritation.[15][16][17][18]

-

Tissue Culture: A reconstructed human epidermis (RhE) model is used.[15]

-

Exposure: The test substance (with DMSO as a vehicle if necessary) is applied topically to the RhE tissue.[15]

-

Incubation: The tissue is incubated for a defined period.[15]

-

Viability Assessment: Cell viability is determined using a quantitative assay, such as the MTT assay. A significant reduction in cell viability indicates irritation potential.[15]

Biological Effects and Signaling Pathways

DMSO is not biologically inert and can affect various cellular processes, including cell differentiation and inflammation.[19][20][21]

7.1. Mechanism of Skin Penetration

The following diagram illustrates the logical workflow for handling DMSO in a laboratory setting.

Caption: A simplified workflow for the safe handling of DMSO in a laboratory.

7.2. DMSO-Induced Cell Differentiation

DMSO is known to induce differentiation in various cell types, often through the modulation of key signaling pathways.[19] The diagram below illustrates a simplified representation of DMSO's effect on the Retinoblastoma (Rb) pathway, leading to cell cycle arrest and promoting differentiation.[22]

Caption: Simplified pathway of DMSO-induced cell differentiation via Rb activation.

7.3. DMSO and Inflammatory Signaling

DMSO can also modulate inflammatory responses. For instance, it has been shown to affect the TNF-α signaling pathway.[23][24] The following diagram depicts a simplified interaction.

Caption: DMSO can inhibit the functional trimerization of TNF-α, thereby modulating the inflammatory response.

Conclusion

While DMSO is an invaluable tool in the laboratory, its unique properties demand a thorough understanding and strict adherence to safety protocols. By implementing the guidelines outlined in this technical guide, researchers can minimize the risks associated with DMSO, ensuring a safe laboratory environment and the generation of reliable scientific data. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the most current and detailed information.[7]

References

- 1. unil.ch [unil.ch]

- 2. researchgate.net [researchgate.net]

- 3. gchemglobal.com [gchemglobal.com]

- 4. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. How to Use DMSO Safely | Best Practices & Common Mistakes [etraorganics.co.uk]

- 8. labproservices.com [labproservices.com]

- 9. depts.washington.edu [depts.washington.edu]

- 10. Dimethyl Sulfoxide Solvent Properties [macro.lsu.edu]

- 11. carlroth.com [carlroth.com]

- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 13. Study Design of In Vitro Skin Absorption: Franz Cell Diffusion Assay (OECD 428) - Tox Lab [toxlab.co]

- 14. benchchem.com [benchchem.com]

- 15. namsa.com [namsa.com]

- 16. thepsci.eu [thepsci.eu]

- 17. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 18. iivs.org [iivs.org]

- 19. benchchem.com [benchchem.com]

- 20. Mechanisms underlying dimethyl sulfoxide-induced cellular migration in human normal hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - Akron Biotech [akronbiotech.com]

- 22. A transient DMSO treatment increases the differentiation potential of human pluripotent stem cells through the Rb family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Polarity and Miscibility of Dimethyl Sulfoxide (B87167) (DMSO)

Dimethyl sulfoxide (DMSO) is a powerful and versatile organosulfur compound that has become an indispensable tool in a vast array of scientific disciplines, particularly in drug discovery and development.[1][2] Its utility stems from a unique combination of physical and chemical properties, most notably its high polarity and broad miscibility. This guide provides a comprehensive technical overview of these core characteristics, complete with quantitative data, detailed experimental protocols, and visual diagrams to elucidate key concepts and applications.

The Polarity of Dimethyl Sulfoxide: A Quantitative Perspective

DMSO is classified as a polar aprotic solvent.[1][3] Its polarity arises from the significant difference in electronegativity between the sulfur and oxygen atoms in the sulfoxide bond, resulting in a large dipole moment.[4] Unlike protic solvents such as water or ethanol, DMSO lacks acidic protons, meaning it cannot act as a hydrogen bond donor.[5] This aprotic nature is crucial for many of its applications, as it enhances the reactivity of anions in solution.[5]

The polarity of a solvent can be quantified using several parameters, including the dielectric constant, dipole moment, and empirical polarity scales like the Snyder Polarity Index and Reichardt's Dye ET(30) value.[6][7][8] A higher dielectric constant indicates a greater ability to separate charges, while a larger dipole moment reflects a more significant separation of partial charges within the molecule itself.[9][10]

Below is a comparative summary of DMSO's polarity metrics against other common laboratory solvents.

| Solvent | Formula | Dielectric Constant (ε) at 20°C | Dipole Moment (μ) in Debye | Snyder Polarity Index (P') |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 46.7 - 48.9 [6][11][12] | 3.96 - 4.1 [1][6] | 7.2 [6] |

| Water | H₂O | 80.1 | 1.85 | 9.0[13] |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 36.7 | 3.82 | 6.4[13] |

| Acetonitrile | CH₃CN | 37.5[14] | 3.92 | 6.2[13] |

| Ethanol | C₂H₅OH | 24.5 | 1.69 | 5.2[13] |

| Acetone | (CH₃)₂CO | 20.7 | 2.88 | 5.4[13] |

| Dichloromethane | CH₂Cl₂ | 9.1 | 1.60 | 3.4 |

| Hexane | C₆H₁₄ | 1.9 | ~0 | 0.0[13] |

The Broad Miscibility of Dimethyl Sulfoxide

Miscibility refers to the property of two substances to mix in all proportions, forming a homogeneous solution. The general principle of "like dissolves like" governs miscibility, where liquids with similar polarities tend to be miscible.[15]

DMSO is remarkable for its extensive miscibility. It is fully miscible with water and a wide range of organic solvents, encompassing both polar and nonpolar compounds.[1][16] This "universal solvent" capability is a direct consequence of its molecular structure, which features both a highly polar sulfoxide group and two nonpolar methyl groups.[[“]] This amphiphilic nature allows it to interact favorably with a diverse spectrum of solutes and solvents.[[“]] Its miscibility with water is particularly noteworthy, forming strong hydrogen bonds between the oxygen atom of DMSO and the hydrogen atoms of water.[18][19]

The following table summarizes the miscibility of DMSO with common laboratory solvents.

| Solvent | Formula | Miscibility with DMSO |

| Water | H₂O | Miscible[1] |

| Ethanol | C₂H₅OH | Miscible[20] |

| Methanol | CH₃OH | Miscible |

| Acetone | (CH₃)₂CO | Miscible |

| Acetonitrile | CH₃CN | Miscible[20] |

| Tetrahydrofuran (THF) | C₄H₈O | Miscible |

| Dichloromethane | CH₂Cl₂ | Miscible |

| Chloroform | CHCl₃ | Miscible |

| Toluene | C₇H₈ | Miscible |

| Diethyl Ether | (C₂H₅)₂O | Not Soluble[1] |

| Hexane | C₆H₁₄ | Immiscible |

Experimental Protocols

Protocol 1: Determination of Solvent Polarity via Solvatochromism

This method utilizes a solvatochromic dye, such as Reichardt's dye (B30), which changes color depending on the polarity of the surrounding solvent.[21] The energy of the electronic transition corresponding to the longest wavelength absorption band is measured and used to calculate the empirical ET(30) polarity value.[21]

Materials:

-

Spectrophotometer

-

Quartz cuvettes

-

Reichardt's dye (2,6-diphenyl-4-(2,4,6-triphenyl-pyridinium-1-yl)phenolate)

-

Solvent to be tested (e.g., DMSO)

-

Reference solvent with a known ET(30) value

Procedure:

-

Prepare a dilute solution of Reichardt's dye in the solvent to be tested. The concentration should be low enough to ensure the absorbance maximum is within the linear range of the spectrophotometer.

-

Calibrate the spectrophotometer using the pure solvent as a blank.

-

Measure the absorption spectrum of the dye solution and identify the wavelength of maximum absorbance (λmax).[22]

-

Calculate the ET(30) value in kcal/mol using the following equation: ET(30) (kcal/mol) = 28591 / λmax (nm)

-

Compare the calculated ET(30) value to established literature values to assess the solvent's polarity.

Protocol 2: Determination of Liquid-Liquid Miscibility

This protocol provides a straightforward visual method to determine if two liquids are miscible, partially miscible, or immiscible.[23]

Materials:

-

Test tubes with stoppers or caps

-

Graduated pipettes or cylinders

-

The two liquids to be tested (e.g., DMSO and water; DMSO and hexane)

Procedure:

-

Using a clean pipette, add 0.5 mL of the first liquid to a test tube.[23]

-

Using a separate clean pipette, add 0.5 mL of the second liquid to the same test tube.[23]

-

Securely stopper the test tube and shake it vigorously for 10-20 seconds.[23][24]

-

Allow the mixture to stand undisturbed and observe the contents.

-

Interpretation of Results:

-

Miscible: A single, clear, homogeneous phase is observed.

-

Immiscible: Two distinct layers are formed.

-

Partially Miscible: Two layers are present, but the volume of each layer has changed, or the solution appears cloudy, indicating some degree of mutual dissolution.[23]

-

Applications in Drug Development and Research

DMSO's unique polarity and miscibility profile make it invaluable in several critical areas of research and drug development.

High-Throughput Screening (HTS)

DMSO is the gold standard solvent for compound management and HTS in drug discovery.[2][25] Its ability to dissolve a vast range of both polar and nonpolar compounds ensures that large chemical libraries can be maintained in solution.[1][2] Furthermore, its miscibility with aqueous media allows for easy dilution into cell culture and assay buffers.[1] However, it is important to note that DMSO is hygroscopic and readily absorbs water from the atmosphere, which can affect compound solubility and stability over time.[2][26][27]

Cryopreservation

DMSO is a widely used cryoprotective agent for preserving cells and biological tissues at ultra-low temperatures.[12][28] Its mechanism of action is twofold. First, its colligative properties depress the freezing point of water within the cells, allowing for controlled dehydration as the extracellular medium freezes.[28] This process reduces the amount of intracellular water available to form damaging ice crystals.[28][29] Second, at higher concentrations, DMSO promotes the vitrification of water—a transition to a glassy, amorphous state—further preventing ice crystal formation.[28][30] A more recent hypothesis also suggests that DMSO's cryoprotective effect is linked to its ability to inhibit the eutectic crystallization of sodium chloride (NaCl), which can be detrimental to cell viability.[31][32]

Transdermal Penetration Enhancer

In pharmaceutical formulations, DMSO is employed as a penetration enhancer to facilitate the delivery of active pharmaceutical ingredients (APIs) through the skin.[33][34][35] It is effective for both hydrophilic and lipophilic drugs.[34][35] The primary mechanism involves the reversible disruption of the highly ordered lipid structure of the stratum corneum, the outermost layer of the skin.[36] By interacting with the lipid bilayers and promoting lipid fluidity, DMSO increases the permeability of the skin, allowing drugs to pass through more easily.[36] At higher concentrations, DMSO can also induce the formation of temporary water pores in the lipid bilayer, providing another route for drug permeation.[36]

References

- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. pedagogie.ac-limoges.fr [pedagogie.ac-limoges.fr]

- 5. benchchem.com [benchchem.com]

- 6. Dimethyl Sulfoxide Solvent Properties [macro.lsu.edu]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Reddit - The heart of the internet [reddit.com]

- 10. solubility - Why is DMSO more polar than other solvents, yet it dissolves ionic compounds worse? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 11. gchemglobal.com [gchemglobal.com]

- 12. chinaamines.com [chinaamines.com]

- 13. Solvent miscibility | Waters [help.waters.com]

- 14. www1.chem.umn.edu [www1.chem.umn.edu]

- 15. youtube.com [youtube.com]

- 16. ptacts.uspto.gov [ptacts.uspto.gov]

- 17. consensus.app [consensus.app]

- 18. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 19. researchgate.net [researchgate.net]

- 20. quora.com [quora.com]

- 21. mdpi.com [mdpi.com]

- 22. academicjournals.org [academicjournals.org]

- 23. murov.info [murov.info]

- 24. scribd.com [scribd.com]

- 25. americanlaboratory.com [americanlaboratory.com]

- 26. In situ DMSO hydration measurements of HTS compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. HTS library plate rejuvenation using a DMSO-rich atmosphere - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. benchchem.com [benchchem.com]

- 29. physical chemistry - How does dimethylsulfoxide serve as a cryoprotectant? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 30. researchgate.net [researchgate.net]

- 31. Cryoprotective Mechanism of DMSO Induced by the Inhibitory Effect on Eutectic NaCl Crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. pubs.acs.org [pubs.acs.org]

- 33. droracle.ai [droracle.ai]

- 34. Dimethyl sulfoxide: an effective penetration enhancer for topical administration of NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

- 36. The Permeability Enhancing Mechanism of DMSO in Ceramide Bilayers Simulated by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Nature of Dimethyl Sulfoxide: From Natural Sources to Laboratory Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl sulfoxide (B87167) (DMSO), a seemingly simple molecule with the chemical formula (CH₃)₂SO, holds a prominent and multifaceted role in the scientific landscape. First synthesized in 1866 by Russian scientist Alexander Zaytsev, its unique properties as a highly polar, aprotic solvent have made it an indispensable tool in a vast array of applications, from industrial processes to cutting-edge biomedical research.[1] This technical guide provides a comprehensive overview of the natural origins of DMSO and the chemical processes developed for its synthesis, offering valuable insights for researchers, scientists, and professionals in drug development.

Natural Sources of Dimethyl Sulfoxide

While widely recognized as a synthetic solvent, DMSO is also a naturally occurring substance, playing a role in the global sulfur cycle. Its presence has been identified in a variety of terrestrial and marine environments.

Phytoplankton and Marine Environments

A significant natural source of DMSO is the marine environment, where it is produced by phytoplankton.[2] It is formed through the oxidation of dimethylsulfide (DMS), a volatile sulfur compound released by marine algae. This natural production is substantial, with an estimated 60 billion pounds of DMSO generated annually as part of the global sulfur cycle.

Terrestrial Plants, Fruits, and Vegetables

DMSO is also found in a wide range of terrestrial plants, fruits, and vegetables, albeit at lower concentrations. Its presence is often associated with the characteristic flavors and aromas of certain foods. Quantitative analysis has revealed its occurrence in numerous dietary staples. The table below summarizes the levels of DMSO found in various natural food sources.

| Food Source | Category | DMSO Concentration (ppm) | DMSO Concentration (µg/g) |

| Alfalfa | Vegetable | 0.05-0.17 | 50-170 |

| Asparagus | Vegetable | 0.07-0.18 | 70-180 |

| Barley | Grain | 0.03-0.10 | 30-100 |

| Beans | Vegetable | 0.08-0.15 | 80-150 |

| Beets | Vegetable | 0.06-0.12 | 60-120 |

| Cabbage | Vegetable | 0.10-0.25 | 100-250 |

| Corn | Grain | 0.11-1.60 | 110-1600 |

| Cucumber | Vegetable | 0.04-0.10 | 40-100 |

| Garlic | Vegetable | 0.10-0.20 | 100-200 |

| Hops | Plant | 0.15-0.50 | 150-500 |

| Kale | Vegetable | 0.10-0.30 | 100-300 |

| Oats | Grain | 0.02-0.08 | 20-80 |

| Onions | Vegetable | 0.05-0.15 | 50-150 |

| Raspberry | Fruit | 0.01-0.51 | 10-510 |

| Swiss Chard | Vegetable | 0.05-0.15 | 50-150 |

| Tomato Paste | Processed | >1 | >1000 |

| Beer | Beverage | 0.13-0.78 | 130-780 |

| Coffee | Beverage | 0.10-0.50 | 100-500 |

| Milk | Beverage | 0.07-0.13 | 70-130 |

| Tea | Beverage | 0.10-0.30 | 100-300 |

Data compiled from Pearson, T. W., Dawson, H. J., & Lackey, H. B. (1981). Natural occurring levels of dimethyl sulfoxide in selected fruits, vegetables, grains, and beverages. Journal of Agricultural and Food Chemistry, 29(5), 1089–1091.

Byproduct of the Kraft Pulping Process

A significant industrial source of the precursor to synthetic DMSO is the Kraft process, a method for converting wood into wood pulp. During this process, dimethyl sulfide (B99878) (DMS) is generated as a byproduct.[1] This DMS serves as the primary raw material for the large-scale industrial synthesis of DMSO.[1]

Chemical Synthesis of Dimethyl Sulfoxide

The industrial production of DMSO primarily relies on the oxidation of dimethyl sulfide (DMS).[1] Various methods have been developed, each with its own set of reaction conditions, yields, and purities.

Industrial Synthesis Methods

The large-scale synthesis of DMSO is a well-established industrial process. The table below outlines the key parameters of the most common methods.

| Synthesis Method | Oxidizing Agent | Catalyst | Temperature (°C) | Pressure | Typical Yield | Typical Purity |

| Nitrogen Dioxide Method | Oxygen / Air | Nitrogen Dioxide (NO₂) | 60-80 | Atmospheric | >99% conversion | High |

| Hydrogen Peroxide Method | Hydrogen Peroxide (H₂O₂) | Titanium Silicon Molecular Sieve | 20-100 | 2 MPa | 40-80% conversion | 80-90% selectivity |

| Ozone Method | Ozone (O₃) | Titanium-containing catalyst | 20-100 | 2 MPa | 40-80% conversion | 80-90% selectivity |

Data compiled from various sources, including patents and technical articles.[3]

The following provides a generalized protocol for the industrial synthesis of DMSO using the nitrogen dioxide method.

Materials:

-

Dimethyl sulfide (DMS)

-

Oxygen (or air)

-

Nitrogen dioxide (NO₂)

Equipment:

-

Reaction vessel equipped with gas inlet, outlet, and temperature control

-

Distillation apparatus for purification

Procedure:

-

Dimethyl sulfide is continuously fed into a reaction vessel.

-

A mixture of oxygen (or air) and a catalytic amount of nitrogen dioxide is introduced into the reactor.

-

The reaction is maintained at a temperature between 60-80°C.[3]

-

The gaseous reactants are bubbled through the liquid DMS, leading to its oxidation to DMSO.

-

The crude DMSO is then purified, typically by vacuum distillation, to remove unreacted DMS, byproducts, and the catalyst.

Laboratory-Scale Synthesis

In a laboratory setting, DMSO can be synthesized from dimethyl sulfide using various oxidizing agents.

Materials:

-

Dimethyl sulfide (DMS)

-

Hydrogen peroxide (H₂O₂, 30% solution)

-

Methanol (B129727) (solvent)

-

Titanium silicon molecular sieve (catalyst)

-

Distilled water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, dissolve dimethyl sulfide in methanol.

-

Add the titanium silicon molecular sieve catalyst to the solution.

-

Slowly add a 30% solution of hydrogen peroxide to the flask while stirring.

-

Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the catalyst.

-

Transfer the filtrate to a separatory funnel and wash with distilled water to remove methanol and any unreacted hydrogen peroxide.

-

Separate the organic layer containing DMSO.

-

Purify the crude DMSO by fractional distillation under reduced pressure.

Purification of Dimethyl Sulfoxide

Crude DMSO from either industrial or laboratory synthesis requires purification to remove impurities such as water, unreacted dimethyl sulfide, and dimethyl sulfone.

Experimental Protocol: Purification by Fractional Distillation

Materials:

-

Crude Dimethyl Sulfoxide (DMSO)

-

Drying agent (e.g., anhydrous calcium sulfate, molecular sieves)

Equipment:

-

Distillation flask

-

Fractionating column (e.g., Vigreux column)

-

Condenser

-

Receiving flask

-

Vacuum source

-

Heating mantle

-

Thermometer

Procedure:

-

Dry the crude DMSO by adding a suitable drying agent and allowing it to stand overnight.

-

Filter the DMSO to remove the drying agent.

-

Set up the fractional distillation apparatus for vacuum distillation.

-

Place the dried DMSO in the distillation flask with a few boiling chips.

-

Slowly apply vacuum to the system.

-

Begin heating the distillation flask gently with a heating mantle.

-

Collect the fraction that distills at the boiling point of DMSO at the corresponding pressure (e.g., ~75-77°C at 8 mmHg).

-

Discard the initial and final fractions, which may contain lower and higher boiling impurities, respectively.

-

Store the purified DMSO in a tightly sealed container to prevent moisture absorption.

DMSO in Signaling Pathways and Experimental Workflows

Beyond its role as a solvent, DMSO is known to influence cellular processes and is a key reagent in various experimental workflows.

Signaling Pathway: DMSO and the PI3K/Akt Pathway

DMSO has been shown to modulate the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival. In some cell types, DMSO upregulates the expression of PTEN (Phosphatase and Tensin homolog), a tumor suppressor that negatively regulates the PI3K/Akt pathway. This upregulation can be mediated by the activation of the transcription factor NF-κB.

Caption: DMSO-mediated upregulation of PTEN and its inhibitory effect on the PI3K/Akt pathway.

Experimental Workflow: Swern Oxidation

The Swern oxidation is a widely used chemical reaction that employs DMSO as a mild oxidizing agent to convert primary and secondary alcohols into aldehydes and ketones, respectively.

Caption: A simplified workflow for the Swern oxidation of an alcohol using DMSO.

Materials:

-

Primary alcohol

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Oxalyl chloride

-

Triethylamine (Et₃N), anhydrous

-

Dichloromethane (B109758) (DCM), anhydrous

-

Water

-

Brine

Equipment:

-

Three-neck round-bottom flask

-

Dropping funnels

-

Magnetic stirrer

-

Low-temperature bath (e.g., dry ice/acetone)

-

Separatory funnel

Procedure:

-

In a three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride in anhydrous dichloromethane and cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add a solution of anhydrous DMSO in anhydrous dichloromethane to the oxalyl chloride solution via a dropping funnel, maintaining the temperature below -60°C.

-

Stir the mixture for 15 minutes at -78°C.

-

Slowly add a solution of the primary alcohol in anhydrous dichloromethane via a dropping funnel, again keeping the temperature below -60°C.

-

Stir the reaction mixture for 30-60 minutes at -78°C.

-

Slowly add anhydrous triethylamine to the flask, which will cause the reaction mixture to become cloudy.

-

After stirring for a few minutes at -78°C, remove the cooling bath and allow the reaction to warm to room temperature.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde.

-

Purify the aldehyde by column chromatography or distillation as needed.

Conclusion

Dimethyl sulfoxide, a molecule with humble origins in both the natural world and industrial byproducts, has risen to become a cornerstone of modern chemical and biological sciences. Its unique solvating power and reactivity have been harnessed in a multitude of synthetic transformations, while its influence on cellular pathways continues to be an active area of research. A thorough understanding of its natural sources and the methodologies for its synthesis and purification is fundamental for any scientist or researcher aiming to leverage the full potential of this remarkable compound. This guide provides a foundational knowledge base to support further exploration and application of DMSO in diverse scientific endeavors.

References

Methodological & Application

Preparing Sterile Dimethyl Sulfoxide (DMSO) Solutions for Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl sulfoxide (B87167) (DMSO) is a highly polar organic solvent with a wide range of applications in biological research and drug development.[1][2] Its ability to dissolve a broad spectrum of both polar and nonpolar compounds makes it an invaluable vehicle for delivering experimental drugs and other molecules to cells in culture.[1][3] Furthermore, DMSO is a widely used cryoprotectant that prevents the formation of damaging ice crystals during the freezing of cell lines.[3][4] Given its direct contact with sensitive cell cultures, ensuring the sterility of DMSO solutions is paramount to prevent contamination and maintain experimental integrity.

These application notes provide a comprehensive guide to the preparation, handling, and quality control of sterile DMSO solutions for cell culture applications.

Data Presentation

Table 1: Recommended DMSO Concentrations for Cell Culture Applications

| Application | Recommended Final DMSO Concentration (v/v) | Notes |

| Cryopreservation | 5% - 10% | 10% is a commonly used concentration.[3][4][5] Some cell lines may tolerate lower concentrations, which can reduce post-thaw toxicity.[5] |

| Solvent for Compounds | 0.1% - 0.5% | Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[3] Primary cells are often more sensitive.[3] A concentration of 0.1% is generally considered safe for most cell types.[3][6] |

| Cytotoxicity Threshold | > 1% | Concentrations above 1% can significantly inhibit cell proliferation.[7] At 5%, DMSO is cytotoxic to many cell lines.[3][7][8] |

Table 2: Properties and Storage of Cell Culture Grade DMSO

| Parameter | Specification | Reference |

| Purity | ≥99.9% (USP Grade) | [9][10] |

| Sterility | Sterile-filtered (0.2 µm filter) | [1][2] |

| Storage Temperature | Room Temperature (15°C to 30°C) | [1][5][11] |

| Storage Conditions | Store in a dry, well-ventilated place, away from bright light. | [1][2][5] Use desiccants in storage containers to minimize water absorption.[12] |

| Shelf Life | Up to 48 months | [5] |

Experimental Protocols

Protocol 1: Preparation of Sterile DMSO Aliquots from a Bulk Source

This protocol describes the procedure for sterile filtering and aliquoting DMSO from a larger, non-sterile but high-purity source.

Materials:

-

High-purity DMSO (≥99.9%)

-

DMSO-compatible syringe filters (0.2 µm pore size), such as those with Nylon or PTFE membranes.[5][13] Note: Cellulose acetate (B1210297) filters are not compatible with DMSO.[5]

-

Sterile syringes

-

Sterile, DMSO-compatible tubes for aliquoting (e.g., polypropylene (B1209903) cryovials)

-

Laminar flow hood or biological safety cabinet

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and nitrile gloves.[14]

Procedure:

-

Work in a sterile environment: Perform all steps in a certified laminar flow hood or biological safety cabinet to maintain sterility.

-

Prepare materials: Aseptically unwrap a sterile syringe and a DMSO-compatible 0.2 µm syringe filter.

-

Draw DMSO: Carefully draw the desired volume of DMSO from the source bottle into the syringe.

-

Attach filter: Securely attach the syringe filter to the tip of the syringe.

-

Filter and aliquot: Dispense the DMSO through the filter directly into sterile aliquot tubes. Do not overfill the tubes to allow for expansion upon freezing if they are to be stored at low temperatures.

-

Labeling: Clearly label each aliquot with the contents ("Sterile DMSO"), date of preparation, and your initials.

-

Storage: Store the sterile DMSO aliquots at room temperature in a dry, dark place.[1][5]

Protocol 2: Preparation of a Sterile Stock Solution of a Compound in DMSO

This protocol outlines the steps for dissolving a powdered compound in sterile DMSO to create a high-concentration stock solution.

Materials:

-

Powdered compound

-

Sterile DMSO (prepared using Protocol 1 or purchased pre-sterilized)

-

Sterile, DMSO-compatible microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated balance

-

Weighing paper or boat

-

Spatula

Procedure:

-

Weigh the compound: In a sterile environment (laminar flow hood), carefully weigh the desired amount of the powdered compound.

-

Transfer to a sterile tube: Aseptically transfer the weighed powder into a sterile tube.

-

Add sterile DMSO: Add the calculated volume of sterile DMSO to the tube to achieve the desired stock solution concentration.

-

Dissolve the compound: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be required for some compounds, but ensure this does not degrade the compound.

-

Labeling: Label the stock solution with the compound name, concentration, solvent (DMSO), date, and your initials.

-

Storage: Store the stock solution at the recommended temperature for the specific compound, typically at -20°C or -80°C to maintain stability.

Mandatory Visualization

Experimental Workflow for Preparing Sterile DMSO Solutions

The following diagram illustrates the key steps in preparing sterile DMSO solutions for cell culture use.

Caption: Workflow for preparing sterile DMSO and compound stock solutions.

Quality Control and Best Practices

-

Sterility Testing: For critical applications, sterility of the filtered DMSO can be confirmed by incubating a small sample in a rich microbiological growth medium (e.g., Tryptic Soy Broth) and observing for any microbial growth.

-

Purity Verification: While not routine for all labs, the purity of DMSO can be assessed by its freezing point. High-purity DMSO (99.5-100%) will solidify at approximately 18.5°C (65.3°F).[15]

-

Avoid Autoclaving: Do not sterilize DMSO by autoclaving.[16] DMSO has a flashpoint of approximately 87-95°C and can pose an explosion risk under high heat and pressure.[16][17] Other methods like gamma irradiation or e-beam can also negatively impact its chemical stability.[17] Aseptic filtration is the recommended method for sterilizing DMSO.[17]

-

Handling Precautions: DMSO can readily penetrate the skin and carry dissolved substances with it.[5] Always wear appropriate PPE, including gloves, when handling DMSO and its solutions.

-

Material Compatibility: Ensure that all materials coming into contact with DMSO (e.g., tubes, pipette tips, filters) are compatible to avoid leaching of unwanted chemicals.[5] Polypropylene, nylon, and PTFE are generally compatible, while polystyrene and polycarbonate are not.[5]

-

Hygroscopicity: DMSO is hygroscopic, meaning it readily absorbs water from the atmosphere. Keep containers tightly sealed and consider using desiccants for long-term storage to maintain purity.[12] Prepare fresh dilutions from stock solutions for each experiment.[12]

References

- 1. DMSO Sterile Filtered | Dimethylsulfoxide | G-Biosciences [gbiosciences.com]

- 2. goldbio.com [goldbio.com]

- 3. lifetein.com [lifetein.com]

- 4. HybridoXL™ DMSO, Sterile [himedialabs.com]

- 5. himedialabs.com [himedialabs.com]

- 6. researchgate.net [researchgate.net]

- 7. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]

- 8. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mpbio.com [mpbio.com]

- 10. CryoSure-DMSO 6 x 70 ml vials x 10 opak. | Active Biochem [activebiochem.com]

- 11. MP Biomedicals Cryopres Dimethyl Sulfoxide ( 99.9% USP DMSO for cryopreservation) 10 mL | Buy Online | MP Biomedicals™ | Fisher Scientific [fishersci.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts [greenskybio.com]

- 15. greglake.wordpress.com [greglake.wordpress.com]

- 16. Is it safe to sterilize DMSO using autoclave? - General Lab Techniques [protocol-online.org]

- 17. pharmtech.com [pharmtech.com]

Dissolving Compounds in Dimethyl Sulfoxide (DMSO): A Detailed Protocol for Researchers

Introduction

Dimethyl sulfoxide (B87167) (DMSO) is a highly versatile aprotic solvent widely employed in biological and pharmaceutical research due to its exceptional ability to dissolve a broad spectrum of both hydrophobic and hydrophilic compounds. Its miscibility with water and many organic solvents makes it an invaluable tool for preparing concentrated stock solutions of small molecules, peptides, and other test articles for use in a variety of experimental settings, including cell-based assays, high-throughput screening, and drug discovery.